![molecular formula C14H8ClFN2OS B2424104 4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 392289-83-7](/img/structure/B2424104.png)
4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its diverse range. It has a molecular formula of C14H8ClFN2OS and an average mass of 306.742 Da .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as 4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of 4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can be confirmed by 1H NMR, 13C NMR, and 19F NMR spectra, elemental analyses, and in some cases, also by single-crystal X-ray diffraction techniques .Scientific Research Applications
Anti-Tubercular Activity
The synthesis of benzothiazole-based anti-tubercular compounds has seen significant advancements. Researchers have developed novel derivatives of benzothiazole, including our compound of interest. These molecules have been evaluated for their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). The inhibitory concentrations of these newly synthesized compounds were compared with standard reference drugs. Notably, the new benzothiazole derivatives demonstrated better inhibition potency against M. tuberculosis .
Anti-Inflammatory and Analgesic Properties
Another interesting application involves indole derivatives containing the benzothiazole moiety. Specifically, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide have shown anti-inflammatory and analgesic activities. These compounds exhibit promising effects, making them potential candidates for managing pain and inflammation .
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
While not directly related to our compound, benzothiazole derivatives play a role in the synthesis of other heterocyclic compounds. For instance, they contribute to the preparation of 2,4,6-tri-substituted-1,3,5-triazines. These triazines find applications in various fields, including materials science and pharmaceutical research .
Development of N-Substituted 6-Fluoro-3-(Piperidin-4-yl)-1,2-benzoxazole Derivatives
Our compound’s fluorinated benzothiazole scaffold has also been utilized in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. These derivatives exhibit interesting biological properties and can serve as building blocks for drug discovery and development .
Trifluoromethylpyridines as Key Structural Motifs
Although not directly involving our compound, the trifluoromethylpyridine motif, which shares similarities with benzothiazole, plays a crucial role in agrochemicals and pharmaceuticals. Researchers have explored its applications in designing active ingredients for crop protection and medicinal purposes .
Molecular Docking Studies and Structure-Activity Relationships
Researchers have also investigated the structure-activity relationships (SAR) of benzothiazole derivatives. Molecular docking studies against specific targets (such as DprE1) have been conducted to identify potent inhibitors with enhanced anti-tubercular activity. Understanding the SAR helps guide further compound optimization and drug design.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that similar compounds interact with their targets to inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit anti-tubercular activity, suggesting they may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may inhibit the growth of this bacterium .
properties
IUPAC Name |
4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYQJFKJIPSUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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